Synthetic Yield Advantage with BOP Chemistry
An improved five-step synthesis of the m6A phosphoramidite starting from inosine, utilizing a BOP-mediated SNAr reaction, manifests a substantial increase in overall yield compared to reported routes [1]. The avoidance of POCl3 and methyl iodide in this method enables a two- to three-fold improvement in overall yield relative to previously reported seven- to eight-step syntheses [1]. Historical syntheses of phosphoramidite-protected m6A were hampered by high cost due to low yields and relatively expensive starting materials [1].
| Evidence Dimension | Overall synthetic yield of m6A phosphoramidite |
|---|---|
| Target Compound Data | 2-3× higher yield (BOP-mediated SNAr five-step route) |
| Comparator Or Baseline | Historical seven- to eight-step syntheses using POCl3 or methyl iodide |
| Quantified Difference | Two- to three-fold improvement in overall yield |
| Conditions | Synthesis starting from inosine; key step: BOP-mediated SNAr reaction in dry acetonitrile with DBU at room temperature |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram, improved supply chain reliability, and reduced procurement barriers for laboratories requiring m6A-containing oligonucleotides at scale.
- [1] Shishodia S, Zhang D, Schofield CJ. Improved synthesis of phosphoramidite-protected N6-methyladenosine via BOP-mediated SNAr reaction. Molecules. 2020;26(1):147. View Source
